Cas no 1196152-00-7 (Ethyl 2-chloropyrimidine-4-carboxylate)
Ethyl 2-chloropyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-chloropyrimidine-4-carboxylate
- 2-CHLORO-4-(ETHOXYCARBONYL)-1,3-DIAZINE
- 2-CHLORO-4-(ETHOXYCARBONYL)PYRIMIDINE
- 2-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID ETHYL ESTER
- AB44774
- AK-76171
- HC210426
- KB-81919
- 2-Chloro-pyrimidine-4-carboxylic acid ethyl ester
- PWNAFFKEIJSHRD-UHFFFAOYSA-N
- 3372AA
- AB0071007
- 4-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester
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- MDL: MFCD08275109
- Inchi: 1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3
- InChI Key: PWNAFFKEIJSHRD-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(C(=O)OCC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 166
- Topological Polar Surface Area: 52.1
Experimental Properties
- Boiling Point: 314.2±15.0℃ at 760mmHg
Ethyl 2-chloropyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | C12996-1 g |
Ethyl 2-chloropyrimidine-4-carboxylate |
1196152-00-7 | 1g |
$ 158.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C12996-250 mg |
Ethyl 2-chloropyrimidine-4-carboxylate |
1196152-00-7 | 250mg |
$ 53.00 | 2022-11-04 | ||
| Matrix Scientific | 189017-5g |
Ethyl 2-chloropyrimidine-4-carboxylate |
1196152-00-7 | 5g |
$1350.00 | 2023-09-06 | ||
| Matrix Scientific | 189017-10g |
Ethyl 2-chloropyrimidine-4-carboxylate |
1196152-00-7 | 10g |
$2160.00 | 2023-09-06 | ||
| TRC | E938268-10mg |
Ethyl 2-Chloropyrimidine-4-carboxylate |
1196152-00-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E938268-50mg |
Ethyl 2-Chloropyrimidine-4-carboxylate |
1196152-00-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E938268-100mg |
Ethyl 2-Chloropyrimidine-4-carboxylate |
1196152-00-7 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Alichem | A039000090-5g |
Ethyl 2-chloropyrimidine-4-carboxylate |
1196152-00-7 | 98% | 5g |
$798.80 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0386-1g |
2-Chloro-pyrimidine-4-carboxylic acid ethyl ester |
1196152-00-7 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0386-5g |
2-Chloro-pyrimidine-4-carboxylic acid ethyl ester |
1196152-00-7 | 97% | 5g |
3375.21CNY | 2021-05-08 |
Ethyl 2-chloropyrimidine-4-carboxylate Suppliers
Ethyl 2-chloropyrimidine-4-carboxylate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethyl 2-chloropyrimidine-4-carboxylate
Ethyl 2-chloropyrimidine-4-carboxylate: A Comprehensive Overview
Ethyl 2-chloropyrimidine-4-carboxylate, also known by its CAS number 1196152-00-7, is a significant compound in the field of organic chemistry. This compound belongs to the class of pyrimidine derivatives, which have gained considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of Ethyl 2-chloropyrimidine-4-carboxylate consists of a pyrimidine ring with a chlorine substituent at position 2 and an ethoxycarbonyl group at position 4. This unique substitution pattern imparts distinctive chemical and biological properties to the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 2-chloropyrimidine-4-carboxylate. One of the most widely adopted methods involves the chlorination of pyrimidine derivatives followed by esterification. Researchers have optimized reaction conditions to enhance yield and purity, making this compound more accessible for large-scale production. The use of microwave-assisted synthesis has further streamlined the process, reducing reaction times while maintaining high-quality standards.
The applications of Ethyl 2-chloropylimidinie-4-carboxylate are vast and continue to expand with ongoing research. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of antiviral agents targeting RNA viruses, such as influenza and hepatitis C. Its ability to inhibit viral replication mechanisms makes it a promising candidate for future drug discovery efforts.
In addition to its pharmaceutical applications, Ethyl 2-chloropylimidinie-4-carboxylate has found utility in agrochemicals. Studies have demonstrated its potential as a herbicide and fungicide, offering a sustainable solution for crop protection. The compound's selectivity towards specific enzymes involved in plant metabolism has been a focal point of recent investigations, paving the way for its use in precision agriculture.
The material science sector has also benefited from the properties of Ethyl 2-chloropylimidinie-4-carboxylate. Its incorporation into polymer matrices has led to the development of advanced materials with improved thermal stability and mechanical strength. Researchers are exploring its potential as a building block for high-performance polymers used in electronics and aerospace industries.
Recent studies have delved into the mechanistic aspects of reactions involving Ethyl 2-chloropylimidinie-4-carboxylate. Computational chemistry tools have been employed to elucidate reaction pathways and transition states, providing deeper insights into its reactivity. These findings have facilitated the design of more efficient synthetic routes and catalytic systems.
In conclusion, Ethyl 2-chloropylimidinie-4-carboxylate stands as a versatile compound with multifaceted applications across various scientific domains. Its continued exploration will undoubtedly unlock new possibilities, contributing to advancements in medicine, agriculture, and materials science.
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